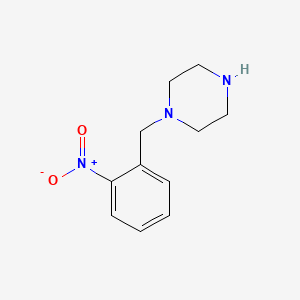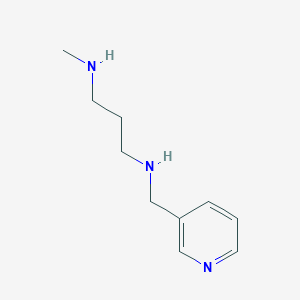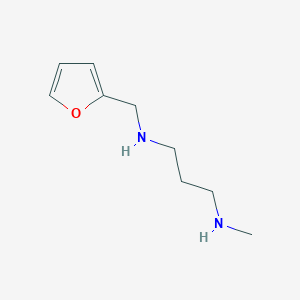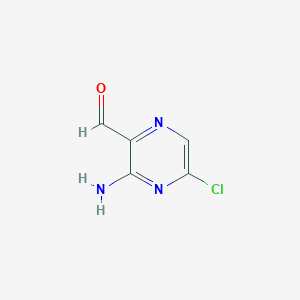
1-(2-Nitro-benzyl)-piperazine
Descripción general
Descripción
“1-(2-Nitro-benzyl)-piperazine” is a compound that would contain a piperazine ring, a common feature in many pharmaceutical drugs, attached to a 2-nitrobenzyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Factors such as its exact molecular structure, the presence of polar groups, and its molecular weight would all influence its properties .Aplicaciones Científicas De Investigación
Metabolism and Derivatives
- Arylpiperazine Derivatives Metabolism : Arylpiperazine derivatives, including 1-(2-Nitro-benzyl)-piperazine, undergo extensive metabolism, mainly involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are known for their variety of serotonin receptor-related effects, although some exhibit affinities for other neurotransmitter receptors. The extensive tissue distribution, including the brain, highlights the significance of these derivatives in pharmacological applications, particularly in treating depression, psychosis, or anxiety (Caccia, 2007).
TB Treatment
- Macozinone Development for TB : Macozinone, a piperazine-benzothiazinone compound, is in Phase 1/2 clinical studies for TB treatment. It targets decaprenylphosphoryl ribose oxidase DprE1, crucial in Mycobacterium tuberculosis cell wall synthesis. This emphasizes the role of piperazine derivatives in developing more efficient TB drug regimens (Makarov & Mikušová, 2020).
Therapeutic Uses and Drug Development
Piperazine Derivatives in Therapeutics : Piperazine rings, including those in this compound, are pivotal in designing drugs with a wide range of therapeutic uses. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resulting molecules. This versatility underlines the importance of piperazine in rational drug design, across applications such as anticancer, antiviral, and anti-inflammatory agents (Rathi et al., 2016).
Anti-mycobacterial Activity : The use of piperazine and its analogues, including this compound, in combating Mycobacterium tuberculosis, especially multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains, showcases the compound's potential in developing anti-TB agents. This review highlights the importance of piperazine in medicinal chemistry for addressing tuberculosis (Girase et al., 2020).
Mecanismo De Acción
Target of Action
It’s known that benzylic compounds typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides . These reactions occur at the benzylic position, which is resonance stabilized .
Mode of Action
The mode of action of 1-(2-Nitro-benzyl)-piperazine involves a series of chemical reactions. The compound’s photoreactions are initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts . This is followed by cyclization to short-lived benzisoxazolidines .
Biochemical Pathways
The biochemical pathways affected by this compound involve the reactions at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation . The compound’s photoreactions also contribute to its biochemical activity .
Pharmacokinetics
It’s known that benzimidazole compounds, which share structural similarities with this compound, have excellent properties like increased stability, bioavailability, and significant biological activity .
Result of Action
The result of the compound’s action involves the formation of new compounds through a series of chemical reactions. For instance, the photoreactions of 2-nitrobenzyl compounds result in the formation of short-lived benzisoxazolidines .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For example, the rate of reaction can vary due to differences in electronegativity . Furthermore, the compound’s photoreactions are likely to be influenced by light exposure .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-4-2-1-3-10(11)9-13-7-5-12-6-8-13/h1-4,12H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMRJTDWARUWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N1-[4-(Diethylamino)benzyl]-N3-methyl-1,3-propanediamine](/img/structure/B3164391.png)

![(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164407.png)
![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline](/img/structure/B3164416.png)




![Butyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164470.png)
![Propyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164478.png)
amine](/img/structure/B3164485.png)
![(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B3164495.png)
